molecular formula C11H14BrClFNO2 B2950528 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride CAS No. 2375270-35-0

4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride

Cat. No.: B2950528
CAS No.: 2375270-35-0
M. Wt: 326.59
InChI Key: JHAFQWOFVYOWHM-UHFFFAOYSA-N
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Description

4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride is a chemical compound with a complex molecular structure. It is characterized by the presence of an amino group, a bromo group, and a fluoro group on the phenyl ring, as well as a methyl group and a carboxylic acid group in its structure. This compound is often used in scientific research and various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions may vary depending on the specific synthetic route chosen, but generally involve the use of strong acids, bases, and oxidizing or reducing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and specialized equipment to handle the reagents and control the reaction conditions. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound may be used to study the effects of bromo and fluoro groups on biological systems. It can also be used as a probe to investigate enzyme activity and protein interactions.

Medicine: In the medical field, this compound may be explored for its potential therapeutic properties. It could be used in the development of new drugs or as a component in drug formulations.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as flame retardants, polymers, and coatings.

Mechanism of Action

The mechanism by which 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid

  • 4-Amino-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

  • Benzamide, N-(4-fluorophenyl)-3-bromo-

Uniqueness: 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its bromo and fluoro groups provide distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2.ClH/c1-11(6-14,5-10(15)16)7-2-3-9(13)8(12)4-7;/h2-4H,5-6,14H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAFQWOFVYOWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CN)C1=CC(=C(C=C1)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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